4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid
Description
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid is a bicyclic heterocyclic compound featuring a benzoic acid moiety attached to a rigid, fused isoindole-dione core. Its molecular formula is C₁₈H₁₅NO₄, with a molecular weight of 309.32 g/mol (CAS: 354812-64-9) . The compound’s structure includes a cyclopropane ring fused to an etheno-bridged isoindole system, conferring conformational rigidity that enhances binding affinity in biological systems .
Properties
IUPAC Name |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-14-10-5-6-11(13-7-12(10)13)15(14)17(21)19(16)9-3-1-8(2-4-9)18(22)23/h1-6,10-15H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXRVNBWYHSTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid typically involves multi-step reactions starting from commercially available precursors. A common approach includes the cyclization of appropriate intermediates under controlled conditions to form the cyclopropane ring, followed by the introduction of the isoindoline moiety. The benzoic acid functionality can be introduced via carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound requires stringent control of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated chemical reactors are often employed to scale up the production efficiently while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The presence of the benzoic acid group allows for oxidative reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on different sites of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation agents (Cl2, Br2), alkylating agents
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with higher oxidation states, while reduction would lead to partially or fully reduced products.
Scientific Research Applications
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid is used extensively in various fields of scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules, particularly in studies exploring new reaction pathways and synthesis methodologies.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials, including polymers and advanced composites, due to its unique structural features.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways that could lead to its observed biological activities. For instance, its interaction with enzymes may involve binding to the active site, thereby inhibiting or modifying the enzyme's function.
Comparison with Similar Compounds
Key Observations:
- Bioactivity: Tecovirimat’s 4-trifluoromethyl group confers potent activity against orthopoxviruses (e.g., vaccinia, monkeypox) with an EC₅₀ of 0.01–0.07 μM .
- Substituent Influence: Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) at the 4-position enhance antiviral activity. For example, 4-nitro and 4-bromo analogs exhibit 10-fold higher potency than unsubstituted derivatives against cowpox virus .
Physicochemical Properties
| Property | 4-(1,3-dioxooctahydro-...)benzoic Acid | Tecovirimat | 3e (4-COOH) | 3g (4-EtO₂C) |
|---|---|---|---|---|
| Melting Point | Not reported | Not reported | 260–263°C | 115–116°C |
| Solubility | Low (polar aprotic solvents) | Moderate | Low (acidic) | High (ester) |
| Hydrogen Bonding | Strong (COOH, imide) | Moderate | Strong | Weak |
- The benzoic acid derivative (target compound) exhibits stronger hydrogen bonding due to its -COOH group, contributing to higher melting points compared to esterified analogs like 3g .
- Tecovirimat’s trifluoromethyl group enhances lipophilicity, improving membrane permeability and oral bioavailability (31%) .
Biological Activity
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid is a complex organic compound notable for its unique molecular structure, which includes a dioxo group and an isoindole framework. Its molecular formula is with a molar mass of approximately 261.27 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its intricate structure that may interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and cellular signaling.
- Receptor Modulation : It may interact with various receptors, influencing physiological responses in target cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Phthalimidopropionic Acid | Used in drug design; interacts with receptors. | |
| 1-Hydroxyisoindole | Potential neuroactive properties. | |
| 5-Methylisoxazole-4-carboxylic Acid | Known anti-inflammatory effects. |
The unique combination of the dioxo group and the cyclopropane moiety in this compound potentially leads to unique biological activities not observed in other derivatives.
In Vitro Studies
In studies focusing on similar benzoic acid derivatives, it was found that certain compounds significantly enhanced the activity of the ubiquitin-proteasome system (UPS) and autophagy pathways in human fibroblasts. For instance:
- Cell Growth Inhibition : Compounds were tested at concentrations of 1 and 10 μg/mL, showing no cytotoxic effects while enhancing proteasomal activity .
Toxicity Assessments
Preliminary toxicity assessments using model organisms indicated low toxicity levels for compounds structurally similar to this compound. This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. The benzoic acid moiety can be introduced via ester coupling or Friedel-Crafts acylation, followed by cyclopropane ring formation using [2+1] cycloaddition strategies (e.g., Simmons-Smith reaction) under inert atmospheres. The dioxo groups may result from controlled oxidation of intermediate alcohols or ketones. Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Key conditions include anhydrous solvents, temperature control (e.g., reflux for cyclization), and catalysts like palladium for coupling steps .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify protons and carbons in the bicyclic and benzoic acid regions. Look for deshielded protons near ketones (δ 2.5–3.5 ppm) and cyclopropane ring signals (δ 1.5–2.0 ppm).
- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm for dioxo and benzoic acid groups.
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. How can researchers optimize solubility and stability for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in PBS or cell culture media is standard. Stability is assessed via HPLC under physiological conditions (pH 7.4, 37°C). For poor aqueous solubility, consider derivatization (e.g., methyl ester formation) or co-solvents (e.g., cyclodextrins) .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Model cyclopropane ring strain (bond angles ~60°) and ketone electronic effects using Gaussian or ORCA software.
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase) to predict binding affinities. SMILES/InChI strings from PubChem (e.g., ) enable accurate ligand preparation .
Q. How to address contradictions in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition claims using fluorescence-based and radiometric assays.
- Structural Confirmation : Compare batches via X-ray crystallography to rule out polymorphic variations affecting activity.
- Meta-Analysis : Cross-reference studies for differences in cell lines, assay conditions, or metabolite interference .
Q. What strategies improve low yields in cyclopropane ring formation during synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Zn/Cu with chiral catalysts (e.g., Rh(OAc)) to enhance stereoselectivity.
- Solvent Screening : Test low-polarity solvents (e.g., dichloromethane) to stabilize transition states.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
